4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

Description

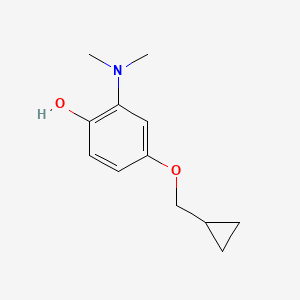

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is a phenolic derivative characterized by a cyclopropylmethoxy group at the para position and a dimethylamino group at the ortho position of the aromatic ring.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-2-(dimethylamino)phenol |

InChI |

InChI=1S/C12H17NO2/c1-13(2)11-7-10(5-6-12(11)14)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3 |

InChI Key |

CUNYRQDPWAKEHI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)OCC2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol typically involves the reaction of 4-hydroxy-2-(dimethylamino)phenol with cyclopropylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols and amines.

Scientific Research Applications

Scientific Research Applications of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

This compound is an organic compound belonging to the class of phenols, characterized by a cyclopropylmethoxy group and a dimethylamino group attached to a phenol ring. This compound has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Applications

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It is investigated for potential biological activities, including antimicrobial and antioxidant properties.

- Medicine: It is explored for potential therapeutic effects in various medical conditions.

- Industry: It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The phenol group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The major products formed are quinones and related compounds.

- Reduction: It can undergo reduction reactions to form corresponding hydroquinones. Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The major product formed is hydroquinones.

- Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are used for substitution reactions. The major product formed is various substituted phenols and amines.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance its solubility and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

4-[2-(Cyclopropylmethoxy)ethyl]phenol

- Structure: Phenol substituted with a 2-(cyclopropylmethoxy)ethyl group at the para position.

- Molecular Formula : C₁₂H₁₆O₂ (MW: 192.25 g/mol).

- Key Properties : Colorless oil with a boiling point of 304.4°C; used as an intermediate in synthesizing β-blockers like betaxolol hydrochloride .

- Comparison: Lacks the dimethylamino group, resulting in reduced electron-donating capacity and altered pharmacological activity compared to the target compound.

4-(Dimethylamino)phenol

- Structure: Phenol with a dimethylamino group at the para position.

- Molecular Formula: C₈H₁₁NO (MW: 137.18 g/mol).

- Key Properties : Detected as a photodegradation product in ballpoint pen inks, indicating susceptibility to light-induced decomposition .

- Comparison : Absence of the cyclopropylmethoxy group reduces steric hindrance and metabolic stability.

(E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxypent-1-en-1-yl)phenol (15a)

- Structure: Phenol derivatives with a 2-(dimethylamino)ethoxy substituent.

- Key Properties : Acts as an ERRγ inverse agonist; molecular weights range from 300–400 g/mol. The ethoxy linker enhances solubility but may reduce metabolic stability compared to cyclopropylmethoxy .

Droloxifene

- Structure: Contains a 2-(dimethylamino)ethoxy group on a stilbene backbone.

- Molecular Formula: C₂₈H₃₁NO₂ (MW: 413.55 g/mol).

- Key Properties: Anticancer agent targeting estrogen receptors. The dimethylaminoethoxy group is critical for receptor binding .

- Comparison : The cyclopropylmethoxy group in the target compound may offer improved pharmacokinetic properties due to reduced oxidation susceptibility.

Comparative Data Table

Key Research Findings

Electron-Donating Effects: The dimethylamino group in 4-(dimethylamino)phenol increases electron density, enhancing reactivity in polymerization reactions but also making it prone to photodegradation .

Steric and Metabolic Stability: Cyclopropylmethoxy groups, as seen in 4-[2-(cyclopropylmethoxy)ethyl]phenol, improve metabolic stability compared to ethoxy analogs, which are more flexible and susceptible to oxidation .

Pharmacological Activity: Ethylene glycol-linked dimethylamino groups (e.g., in droloxifene) enhance receptor binding affinity, while cyclopropylmethoxy groups may optimize pharmacokinetic profiles .

Biological Activity

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can influence mood, cognition, and other neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that it may possess antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine production |

Case Studies

-

Antidepressant Efficacy :

A study conducted on rodent models assessed the antidepressant effects of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect. The mechanism was linked to enhanced serotonergic transmission. -

Neuroprotection in Neurodegenerative Models :

In vitro studies using cultured neurons exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) production. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. -

Anti-inflammatory Potential :

A recent investigation into the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Structure-activity relationship (SAR) studies have identified key modifications that improve binding affinity to target receptors while reducing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.